2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a sulfonyl group, an aniline derivative, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Nitration of 3,4-dimethylaniline to introduce nitro groups.
Reduction: Reduction of the nitro groups to amines.
Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride reagent.
Acylation: Acylation of the resulting compound with 2-ethylphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group to form sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfone derivatives, while reduction could yield sulfide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)acetamide: Lacks the sulfonyl and aniline derivatives.
3,4-dimethyl-N-methylsulfonylaniline: Lacks the acetamide moiety.
N-(2-ethylphenyl)-2-(3,4-dimethylanilino)acetamide: Lacks the sulfonyl group.
Uniqueness
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)20-19(22)13-21(25(4,23)24)17-11-10-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLCXUVDSRYABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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